molecular formula C11H16N4O3S B2890422 N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide CAS No. 82514-45-2

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide

Cat. No.: B2890422
CAS No.: 82514-45-2
M. Wt: 284.33
InChI Key: GTRQHTQRLGEZGR-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide is a synthetic chemical reagent designed for research applications. This compound integrates a 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its rigidity and role in molecular recognition, with a morpholinoethyl-oxamide moiety . The thiazole ring is a common feature in compounds with diverse biological activities, and its incorporation can significantly influence a molecule's physicochemical properties and interaction with biological targets . This structural motif is found in compounds investigated for various research purposes. For instance, 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncology and metabolic disease research . Furthermore, the N-(2-morpholin-4-ylethyl)acetamide functional group is present in molecules characterized as selective sigma-1 receptor ligands, which have demonstrated antinociceptive effects in experimental models, highlighting the potential of this chemical scaffold in neuroscience research . The oxamide core, while less common, represents a versatile linker and functional group in organic synthesis and drug discovery. As a research reagent, this compound is intended for use in laboratory investigations only. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c16-9(10(17)14-11-13-2-8-19-11)12-1-3-15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,12,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRQHTQRLGEZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide is a compound of significant interest due to its biological activity, particularly its interaction with the sigma-1 receptor. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11H16N4O3S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 82514-45-2
  • Purity : Typically around 95%.

The primary target of this compound is the sigma-1 receptor , where it acts as an antagonist . The sigma-1 receptor is implicated in various physiological processes, including modulation of pain perception and neuroprotection.

Biochemical Pathways

The sigma-1 receptor is involved in several biochemical pathways that affect:

  • Pain modulation
  • Neuroprotection
  • Regulation of ion channels and neurotransmitter release .

Antinociceptive Activity

Research indicates that this compound exhibits a dose-dependent anti-allodynic effect in models of neuropathic pain. This was demonstrated through formalin tests where the compound significantly reduced nociceptive responses when administered locally or intrathecally .

Selectivity and Affinity

In comparative studies, this compound showed a high affinity for the sigma-1 receptor (Ki = 42 nM) and was found to be 36 times more selective for sigma-1 than sigma-2 receptors . This selectivity enhances its potential therapeutic applications in pain management and neurological disorders .

In Vitro Studies

In vitro binding evaluations have shown that this compound interacts effectively with the sigma receptors. Molecular docking studies revealed critical interactions with specific amino acids in the receptor's binding pocket, contributing to its high selectivity and efficacy .

In Vivo Studies

In vivo assessments further corroborated its antinociceptive properties. For instance:

  • Formalin Test : Administration of the compound resulted in significant pain relief in animal models, indicating its potential as an analgesic agent.

Summary of Biological Activities

Activity TypeDescription
Sigma Receptor BindingHigh affinity for sigma-1 receptor (Ki = 42 nM), selective over sigma-2
Antinociceptive EffectDose-dependent reduction in pain response in neuropathic pain models
MechanismActs as an antagonist at the sigma-1 receptor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide, highlighting differences in substituents, linker types, and reported biological or physicochemical properties:

Compound Name / ID Structural Features Key Properties or Activities Reference
N'-(Propan-2-yl)-N-(1,3-thiazol-2-yl)oxamide Oxamide bridge with isopropyl and thiazole groups No direct activity reported; serves as a structural analog for oxamide-thiazole hybrids
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Urea linker (-NH-C(O)-NH-) with thiazole and aryl groups Anti-inflammatory activity via carrageenan-induced edema inhibition; p38 kinase interaction
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides Propanamide linker with oxadiazole and thiazole groups Antimicrobial activity; microwave-assisted synthesis improves yield and reaction efficiency
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Benzamide linker with chromene and thiazole groups Structural data (ChemSpider ID, molecular formula); no explicit bioactivity reported
N-[3-(1,3-Benzothiazol-2-yl)-tetrahydrobenzothiophen-2-yl]-4-morpholinosulfonylbenzamide Morpholine-sulfonylbenzamide with benzothiazole and tetrahydrobenzothiophene groups High molecular weight (539.7 g/mol); potential kinase or enzyme targeting due to sulfonyl group

Key Observations:

Linker Variability :

  • The oxamide bridge in the target compound differs from urea () or propanamide () linkers in its capacity for hydrogen bonding and conformational flexibility. Oxamides may exhibit slower metabolic degradation compared to ureas due to reduced enzymatic cleavage susceptibility.
  • Propanamide-based analogs (e.g., ) demonstrate efficient microwave-assisted synthesis, suggesting that similar methods could optimize the target compound’s preparation .

Substituent Effects :

  • Morpholine-containing compounds (e.g., ) often display enhanced solubility and bioavailability compared to purely aromatic analogs. This property could make the target compound more viable for drug development than thiazole-urea derivatives ().
  • Thiazole rings with electron-withdrawing substituents (e.g., 4-fluorophenyl in ) show improved antimicrobial activity, implying that the morpholine-ethyl group in the target compound might modulate similar electronic effects .

Biological Activity Trends: Thiazole-urea hybrids () exhibit anti-inflammatory activity via p38 kinase inhibition, while thiazole-oxadiazole propanamides () show antimicrobial effects. The target compound’s oxamide linker may position it for dual activity or novel mechanisms . Slow-release nitrogen fertilizers like oxamide () highlight the versatility of oxamide derivatives, though the target compound’s heterocyclic substituents likely preclude agricultural applications .

Q & A

Q. Key reagents :

  • Chloroacetyl chloride (for acetamide formation) .
  • Sodium ascorbate and copper sulfate (for "click chemistry" cycloaddition if triazole intermediates are involved) .

Basic: Which spectroscopic methods are employed to confirm the structure and purity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm functional groups (e.g., morpholine protons at δ 2.8–3.5 ppm, thiazole carbons at ~160–170 ppm) .
  • HPLC : Assess purity (>95% typically required for biological assays) .
  • Mass spectrometry (ESI/APCI) : Validate molecular weight (e.g., M+H peaks) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm1 ^{-1}) and amide bonds .

Advanced: How can researchers optimize reaction yields during synthesis?

Factor Optimization Strategy Evidence
Solvent Use polar aprotic solvents (DMF, dichloromethane) to enhance nucleophilicity .
Catalyst Add triethylamine or Na2_2CO3_3 to neutralize HCl byproducts in amidation .
Temperature Reflux (~80–110°C) for thiazole ring closure; room temperature for milder steps .
Purification Gradient column chromatography (e.g., 0–8% MeOH in CH2_2Cl2_2) improves purity .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF7) and incubation times .
  • Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .
  • Solubility controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced: What computational approaches predict the compound’s reactivity and target interactions?

  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to targets (e.g., PFOR enzyme) using software like AutoDock .
  • Basis sets : B3LYP/6-31G(d) provides accurate geometry optimization for thiazole-morpholine hybrids .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Modification Rationale Example Evidence
Lipophilicity Replace morpholine with piperazine to alter logP and enhance membrane permeation .N-(2-piperazinyl-ethyl) analogs .
Metabolic stability Introduce fluorine atoms to block CYP450-mediated oxidation .6-fluorobenzo[d]thiazole derivatives .
Solubility Add sulfonyl groups (e.g., morpholinosulfonyl) to increase aqueous solubility .4-(morpholinosulfonyl)benzamide .

Basic: What are the primary biological activities reported for this compound?

  • Anticancer : Inhibits proliferation in breast cancer (MCF7) and leukemia (HL-60) cells via apoptosis induction .
  • Antimicrobial : Active against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL .
  • Anti-inflammatory : Suppresses COX-2 enzyme activity in murine macrophages .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

  • TLC monitoring : Track intermediates during multi-step syntheses .
  • Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by 1H^1H-NMR to identify structural deviations .
  • Mechanistic probes : Isotopic labeling (e.g., 18O^{18}O) in carbonyl groups to trace rearrangement pathways .

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